O-Desmethylbouvardin
Description
O-Desmethylbouvardin is a cyclic hexapeptide derived from the microbial transformation of bouvardin, a natural antitumor agent isolated from Bouvardia ternifolia and related plants . Structurally, it lacks a methyl group at a specific oxygen position compared to its parent compound, bouvardin, which alters its physicochemical properties and biological activity. Its antitumor activity has been studied in the context of inhibiting protein synthesis and inducing apoptosis in cancer cells, though its potency and mechanism vary depending on structural modifications .
Properties
CAS No. |
88360-88-7 |
|---|---|
Molecular Formula |
C39H46N6O10 |
Molecular Weight |
758.8 g/mol |
IUPAC Name |
17,24-dihydroxy-10-[(4-hydroxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone |
InChI |
InChI=1S/C39H46N6O10/c1-20-34(49)41-21(2)37(52)43(4)28(17-23-7-12-26(46)13-8-23)36(51)42-22(3)38(53)45(6)32-33(48)25-10-14-27(15-11-25)55-31-19-24(9-16-30(31)47)18-29(35(50)40-20)44(5)39(32)54/h7-16,19-22,28-29,32-33,46-48H,17-18H2,1-6H3,(H,40,50)(H,41,49)(H,42,51) |
InChI Key |
YOCWDXULSGQNRW-UHFFFAOYSA-N |
SMILES |
CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2C(C3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)O)C)C)CC5=CC=C(C=C5)O)C)C |
Canonical SMILES |
CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2C(C3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)O)O)C)C)CC5=CC=C(C=C5)O)C)C |
Other CAS No. |
88360-88-7 |
Synonyms |
O-demethylbouvardin O-desmethylbouvardin |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between O-Desmethylbouvardin and related compounds:
Key Observations:
O-Methylation Impact : The absence of a methyl group in this compound reduces its hydrophobicity compared to bouvardin, affecting cell membrane permeability and ribosomal targeting .
Bioactivity Correlation : Bouvardin’s high antitumor activity is attributed to its O-methyl groups, which stabilize its conformation for ribosomal binding. This compound’s moderate activity suggests partial loss of this stabilization .
Metabolic Stability : Bouvardin catechol, with a catechol moiety, exhibits rapid oxidative degradation, whereas this compound retains greater stability due to its single hydroxyl group .
Pharmacological Data
- Bouvardin and RA-V exhibit nanomolar-range potency against leukemia and solid tumor cell lines.
- This compound and deoxybouvardin show reduced efficacy, highlighting the necessity of O-methyl groups for optimal activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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